molecular formula C11H12N4O2 B1433995 ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate CAS No. 1803610-00-5

ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No. B1433995
M. Wt: 232.24 g/mol
InChI Key: DGIVXQGDDLOVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate involves several steps. Researchers have employed various methods, including cyclization reactions, condensations, and functional group transformations. For a detailed understanding, refer to the work by Donaire-Arias et al .


Molecular Structure Analysis

The compound’s molecular structure is crucial for understanding its interactions with biological targets. The 1H-pyrazolo[3,4-b]pyridine scaffold exhibits close similarity to purine bases (adenine and guanine), making it intriguing for medicinal chemistry studies . The tautomeric forms (1H- and 2H-isomers) impact its reactivity and biological activity.


Chemical Reactions Analysis

    Functional Group Transformations : Researchers have explored diverse synthetic routes, starting from preformed pyrazoles or pyridines. Palladium-catalyzed reactions, such as Miyaura borylation and Suzuki coupling, have been employed .

Scientific Research Applications

Structural Diversity in Coordination Polymers

The structural diversity of Cd(II) coordination polymers is significantly influenced by the positional isomeric effect of ligands containing pyridyl, triazole, and carboxylate fragments. Research by Cisterna et al. (2018) on two positional isomers, including compounds related to ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate, has shown the crucial role of the isomeric effect in constructing complex structures. These polymers exhibit unique thermal and luminescent properties, underlining the impact of ligand isomerism in materials science (Cisterna et al., 2018).

Synthesis of Functionalized Tetrahydropyridines

In the realm of organic chemistry, Zhu et al. (2003) demonstrated the efficiency of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation reactions, leading to the creation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity. This research highlights the versatility of ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate in synthesizing complex organic molecules with potential applications in drug development and materials science (Zhu et al., 2003).

Novel Heterocyclic Compounds Synthesis

Research on synthesizing novel 1, 2, 4 triazoles containing 2H-pyrano [2, 3-b] pyridine moiety by Kumar and Mashelkar (2007) showcases the chemical versatility and potential for creating diverse heterocyclic compounds using ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate as a precursor. These compounds, characterized by IR and *H NMR spectral data, underscore the importance of this chemical in developing new molecules with potential pharmacological applications (Ν. V. Kumar, & U. Mashelkar, 2007).

Microwave-Assisted Synthesis of Benzothiazole Derivatives

The microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives by Bhoi et al. (2016) is a testament to the efficiency and environmental friendliness of modern synthetic methods. The use of ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate in this context demonstrates its utility in creating poly-functionalized tri-heterocyclic compounds with potential applications in medicinal chemistry and drug discovery (Bhoi et al., 2016).

Future Directions

For a more in-depth analysis, refer to the work by Donaire-Arias et al . 🌟

properties

IUPAC Name

ethyl 2-methyl-5-pyridin-4-yl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-3-17-11(16)10-13-9(14-15(10)2)8-4-6-12-7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIVXQGDDLOVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1C)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601144243
Record name 1H-1,2,4-Triazole-5-carboxylic acid, 1-methyl-3-(4-pyridinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate

CAS RN

1803610-00-5
Record name 1H-1,2,4-Triazole-5-carboxylic acid, 1-methyl-3-(4-pyridinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803610-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-5-carboxylic acid, 1-methyl-3-(4-pyridinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 6
ethyl 1-methyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.